molecular formula C5HBrCl3N B13126442 2-Bromo-3,5,6-trichloropyridine

2-Bromo-3,5,6-trichloropyridine

Cat. No.: B13126442
M. Wt: 261.3 g/mol
InChI Key: UPJJNUSSBJLYOG-UHFFFAOYSA-N
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Description

2-Bromo-3,5,6-trichloropyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of multiple halogen atoms in this compound makes it a valuable intermediate in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5,6-trichloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3,5,6-trichloropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

Mechanism of Action

The mechanism of action of 2-Bromo-3,5,6-trichloropyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms make it highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The electron-deficient nature of the pyridine ring facilitates these reactions, leading to the formation of diverse products .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3,5,6-trichloropyridine is unique due to its specific halogenation pattern, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic processes. Its ability to undergo selective nucleophilic substitution and other reactions makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

2-bromo-3,5,6-trichloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrCl3N/c6-4-2(7)1-3(8)5(9)10-4/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJJNUSSBJLYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrCl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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